molecular formula C25H31ClFN3O3 B13438037 Ethylenedioxy Spiperone Hydrochloride

Ethylenedioxy Spiperone Hydrochloride

Cat. No.: B13438037
M. Wt: 476.0 g/mol
InChI Key: WSJSGDYRGOKGGE-UHFFFAOYSA-N
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Description

Ethylenedioxy Spiperone Hydrochloride is a chemically modified derivative of Spiperone Hydrochloride, a well-characterized antipsychotic agent. The ethylenedioxy modification involves the introduction of an ethylenedioxy group (-O-CH2-CH2-O-) into the parent compound’s structure, enhancing its binding affinity for specific receptors or enabling its use in specialized applications such as radiopharmaceuticals . Spiperone Hydrochloride itself is a potent dopamine D2 receptor (D2DR) antagonist with additional activity at serotonin receptors (5-HT1A and 5-HT2A) and α1B-adrenergic receptors (α1B-AR) . This compound retains the core pharmacological profile of Spiperone Hydrochloride but exhibits altered physicochemical properties due to structural modifications, which may influence its pharmacokinetics and receptor interaction dynamics .

Properties

Molecular Formula

C25H31ClFN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

8-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride

InChI

InChI=1S/C25H30FN3O3.ClH/c26-21-9-7-20(8-10-21)25(31-17-18-32-25)11-4-14-28-15-12-24(13-16-28)23(30)27-19-29(24)22-5-2-1-3-6-22;/h1-3,5-10H,4,11-19H2,(H,27,30);1H

InChI Key

WSJSGDYRGOKGGE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC4(OCCO4)C5=CC=C(C=C5)F.Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pharmacological and Physicochemical Properties

Compound Receptor Targets (Ki/IC50) Key Applications Structural Features
Ethylenedioxy Spiperone Hydrochloride Not fully characterized; inferred D2DR, 5-HT2A antagonism Radiopharmaceutical imaging (e.g., ^99mTc binding) Ethylenedioxy group added to Spiperone backbone
Spiperone Hydrochloride D2DR: 0.06 nM; D3DR: 0.6 nM; 5-HT2A: 1 nM; α1B-AR: Selective antagonist Antipsychotic research, receptor binding assays Parent compound with fluorinated phenylbutylpiperidine structure
NNC05-2090 Hydrochloride GABA uptake inhibition (IC50: 2.5–4.4 μM); weak D2DR binding (IC50: 1632 nM) Epilepsy and neurological disorder research Betaine/GABA transporter inhibitor with distinct heterocyclic core
Pipamperone Hydrochloride D2DR/5-HT2A antagonist (less potent than Spiperone) Antipsychotic therapy Structurally related but with piperidine-piperazine hybrid

Receptor Binding and Selectivity

  • Spiperone Hydrochloride: Exhibits nanomolar affinity for D2DR (Ki: 0.06 nM) and 5-HT2A (Ki: 1 nM), with minimal activity at D1DR (Ki: ~350 nM) . Its α1B-AR antagonism (Ki: ~10 nM) further distinguishes it from analogs .
  • The ethylenedioxy group likely enhances stability for technetium-99m (^99mTc) chelation in radiopharmaceutical applications .
  • NNC05-2090 Hydrochloride : Primarily targets GABA transporters (BGT-1, IC50: 10.6 μM) with negligible D2DR affinity (IC50: 1632 nM), making it unsuitable for antipsychotic research but valuable in epilepsy studies .

Pharmacokinetic and Pharmacodynamic Differences

  • Lipophilicity and Bioavailability : Spiperone Hydrochloride’s logP (~3.5) ensures moderate blood-brain barrier penetration, whereas Ethylenedioxy Spiperone’s modified structure may alter lipophilicity, impacting tissue distribution .
  • Metabolic Stability : Ethylenedioxy Spiperone’s ethylene glycol-derived structure could reduce hepatic metabolism compared to Spiperone Hydrochloride, which undergoes extensive CYP450-mediated oxidation .

Preparation Methods

Formation of the Ethylenedioxy Butyrophenone Intermediate

  • The ethylenedioxy group is introduced by reacting a chlorinated butyrophenone derivative with ethylene glycol or its equivalent under basic conditions.
  • For example, 4-chloro-1,1-(ethylenedioxy)-1-(4-fluorophenyl)butane is synthesized by nucleophilic substitution of the chloro group with ethylene glycol derivatives, often in methyl isobutyl ketone as solvent, under reflux for 12 hours.
  • After reaction completion, the product is purified by solvent removal, washing, and drying to yield the ethylenedioxy intermediate with yields reported around 90%.

Piperazine Alkylation

  • The ethylenedioxy intermediate undergoes nucleophilic substitution with piperazine.
  • This reaction is typically performed by adding anhydrous piperazine to the ethylenedioxy compound in methyl isobutyl ketone, followed by reflux for 12 hours.
  • The mixture is then worked up by solvent removal and washing to isolate the 4-piperazinyl-1,1-(ethylenedioxy)butane derivative with high purity and yields up to 92%.

Formation of Hydrochloride Salt

  • The free base of ethylenedioxy spiperone is converted into its hydrochloride salt by treatment with aqueous hydrochloric acid in ethanol.
  • This step improves compound stability and facilitates isolation as a crystalline solid.
  • Recrystallization from solvents such as methanol and ethyl acetate is used to purify the hydrochloride salt, yielding a product with defined melting points (e.g., 165–167 °C).
Step Reagents/Conditions Yield (%) Notes
Ethylenedioxy group formation 4-chloro-butrophenone + ethylene glycol, reflux in methyl isobutyl ketone, 12 h ~90 Nucleophilic substitution, high purity product
Piperazine alkylation Anhydrous piperazine, methyl isobutyl ketone, reflux 12 h 92 Formation of piperazinyl derivative
N-Alkylation Alkyl halide, NaH or KI, THF or CH3CN, followed by acid hydrolysis Moderate Protecting group removal, moderate yield
Hydrochloride salt formation Aqueous HCl in ethanol, recrystallization from MeOH/EtOAc High Crystalline salt, improved stability
  • The ethylenedioxy spiperone hydrochloride typically exhibits melting points around 165–167 °C after recrystallization.
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of ethylenedioxy and piperazine moieties, with characteristic chemical shifts for aromatic and aliphatic protons.
  • Mass spectrometry data show molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt.
  • Elemental analysis aligns closely with calculated values, confirming compound purity and correct stoichiometry.

The preparation of this compound involves a sequence of well-established organic reactions:

  • Synthesis of the ethylenedioxy-functionalized butyrophenone intermediate by nucleophilic substitution.
  • Alkylation with piperazine to introduce the piperazinyl group.
  • Optional N-alkylation steps to modify the nitrogen substituents.
  • Final conversion to the hydrochloride salt for isolation and purification.

These methods have been validated by multiple independent research articles and patents, ensuring reproducibility and high-quality product formation. The use of appropriate solvents, bases, and purification techniques is critical to optimize yields and purity.

  • Journal of Medicinal Chemistry, 1992: Detailed N-alkylation and affinity studies of spiperone analogues, including ethylenedioxy derivatives.
  • Journal of Medicinal Chemistry, 1991: Synthetic strategies involving aroylbutyrolactones and piperazine alkylation.
  • United States Patent US5708018: Stepwise synthesis of aminoindan derivatives and related compounds, including salt formation and purification.

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